2-Butyl-1-pentyl-1H-benzimidazole
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Overview
Description
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 2-Butyl-1-pentyl-1H-benzimidazole. One example involves the reaction of a substituted pyrrole with a benzimidazole derivative. The chlorination of the pyrrole ring followed by cyclization with benzimidazole yields the desired compound .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
2-Butyl-1-pentyl-1H-benzimidazole undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides). The major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block in drug synthesis due to its diverse reactivity.
- Investigated for its coordination chemistry and ligand properties.
- Potential antitumor activity against cancer cell lines .
- Further research needed to explore its pharmacological properties.
- May find applications in materials science, catalysis, and organic electronics.
Mechanism of Action
The precise mechanism by which 2-Butyl-1-pentyl-1H-benzimidazole exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Butyl-1-pentyl-1H-benzimidazole is unique, it shares features with related compounds:
1H-Benzimidazole, 2-phenyl-: A structurally similar benzimidazole derivative.
1H-Benzimidazole, 2-(methylthio)-: Another related compound.
Properties
CAS No. |
110073-41-1 |
---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-butyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C16H24N2/c1-3-5-9-13-18-15-11-8-7-10-14(15)17-16(18)12-6-4-2/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI Key |
QODZGYIRMUIBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCC |
Origin of Product |
United States |
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